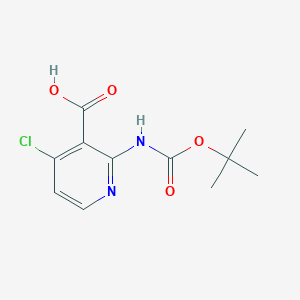

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is a chemical compound that is part of a family of tert-butoxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect the amino functionality during reactions that might otherwise affect it. This specific compound also contains a chloronicotinic acid moiety, which suggests it could be an intermediate in the synthesis of more complex molecules, possibly including pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related tert-butoxycarbonylamino compounds has been reported in the literature. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in accommodating various functional groups . Additionally, the preparation of tert-butyl esters of aminonicotinic acids from chloronicotinic acids has been described, which is relevant to the synthesis of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid . These methods provide a foundation for the synthesis of similar compounds without the need for intermediate purification.

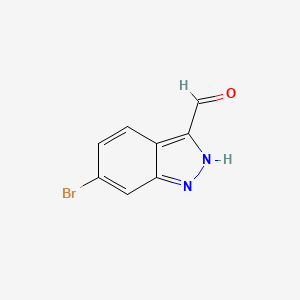

Molecular Structure Analysis

The molecular structure of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid would include a tert-butoxycarbonyl group attached to an amino group, which is further connected to a chloronicotinic acid core. The presence of the chloro substituent on the nicotinic acid ring could influence the electronic properties of the molecule and potentially affect its reactivity in subsequent chemical reactions.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonylamino groups are typically involved in reactions where the amino group needs to be protected. The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group . The chloro group on the nicotinic acid ring could undergo nucleophilic substitution reactions, providing a pathway to modify the compound further.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structure of similar compounds. The Boc group is known to increase the steric bulk and can affect the solubility of the compound in various solvents. The chloronicotinic acid moiety could contribute to the compound's acidity and its ability to participate in hydrogen bonding, which might influence its solubility and melting point.

Mécanisme D'action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is widely used in peptide synthesis as a protecting group for the n α-amino .

Mode of Action

The Boc group in 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid acts as a protecting group for the amino function. It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Biochemical Pathways

The boc group plays a significant role in peptide synthesis, affecting the pathways involved in the formation and cleavage of peptide bonds .

Pharmacokinetics

The boc group’s removal is a critical step affecting the compound’s bioavailability .

Result of Action

The primary result of the action of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is the protection of the amino function during peptide synthesis, allowing for selective formation of peptide bonds . After the peptide synthesis is complete, the Boc group can be removed, typically using TFA .

Action Environment

The action of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid can be influenced by various environmental factors. For instance, the removal of the Boc group is typically achieved using TFA, and the reaction’s efficiency can be affected by the reaction temperature and the presence of other substances . Furthermore, the stability of the Boc group can be influenced by the presence of nucleophilic reagents and bases .

Propriétés

IUPAC Name |

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)6(12)4-5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEJHBACZUJEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649798 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1021339-32-1 |

Source

|

| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.